Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt
Description
Chemical Structure:
The compound features a benzenesulfonic acid core substituted with:
- A chloro group at position 2.
- An azo group (-N=N-) at position 3, linked to a 4-aminophenyl moiety.
- A monosodium counterion neutralizing the sulfonic acid group.
Applications:
Primarily used in azo dyes and pigments due to its chromophoric azo group and sulfonic acid solubility enhancer. The sodium salt improves water solubility, making it suitable for textile and industrial dyeing processes .
Properties
CAS No. |
67875-24-5 |
|---|---|
Molecular Formula |
C12H9ClN3NaO3S |
Molecular Weight |
333.73 g/mol |
IUPAC Name |
sodium;3-[(4-aminophenyl)diazenyl]-4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H10ClN3O3S.Na/c13-11-6-5-10(20(17,18)19)7-12(11)16-15-9-3-1-8(14)2-4-9;/h1-7H,14H2,(H,17,18,19);/q;+1/p-1 |
InChI Key |
LVTVPHDHZAQTKZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of azo dyes, which are widely used in textile and paper industries. Biology: It serves as a reagent in biochemical assays and research involving enzyme inhibition studies. Medicine: Industry: It is utilized in the production of pigments and colorants for various industrial applications.
Mechanism of Action
The compound exerts its effects through its azo group, which can interact with various biological targets. The molecular pathways involved include the inhibition of specific enzymes or receptors, leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Azo Dyes with Sulfonate Groups
Key Differences :
- Substituent Effects: The chloro group in the target compound enhances electron-withdrawing effects, stabilizing the azo bond and altering λₘₐₓ compared to Methyl Orange’s dimethylamino group (electron-donating). Hydroxyl groups (Tropaeolin Y) increase pH sensitivity, making it a versatile indicator.
Compounds with Amide or Heterocyclic Moieties
Functional Contrasts :
Q & A
Q. What are the optimized synthetic routes for preparing benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt?
The synthesis typically involves diazotization of 4-aminobenzenesulfonic acid followed by coupling with a substituted phenol or aromatic amine. Key steps include:
- Diazotization : Use sodium nitrite (NaNO₂) in acidic media (HCl) at 0–5°C to convert the primary amine (-NH₂) to a diazonium salt.
- Coupling : React the diazonium salt with 4-chlorophenol under alkaline conditions (pH 8–10) to form the azo bond (-N=N-).
- Salt formation : Neutralize with NaOH to yield the monosodium salt . Critical parameters: Temperature control (<10°C during diazotization), stoichiometric excess of coupling agent (1.2:1 molar ratio), and inert atmosphere to prevent premature decomposition .
Q. How do sulfonate groups influence the compound’s solubility and stability?
The sulfonate (-SO₃⁻) groups enhance hydrophilicity, enabling high solubility in water (>100 mg/mL at 25°C). Stability is pH-dependent:
- Acidic conditions (pH <3) : Protonation reduces solubility and increases aggregation.
- Alkaline conditions (pH >9) : Degradation via azo bond cleavage occurs, especially under UV light .
| Solvent | Solubility (mg/mL, 25°C) | Stability (half-life, days) |
|---|---|---|
| Water | 120 | 30 (pH 7) |
| Ethanol | <5 | >90 |
Q. Which analytical techniques are most effective for characterizing this compound?
- UV-Vis Spectroscopy : λₘₐₐ at 450–500 nm (azo group absorption) with molar absorptivity ε ≈ 2.5 × 10⁴ L·mol⁻¹·cm⁻¹ .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 395.2 ([M-Na]⁻) confirms molecular weight .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and sulfonate carbons (δ 125–135 ppm) .
Advanced Research Questions
Q. How does the compound interact with biomolecules like proteins or DNA?
The azo group acts as an electron-deficient site, enabling:
- Intercalation with DNA : Binding via minor grooves, confirmed by fluorescence quenching (Ksv ≈ 1.8 × 10³ M⁻¹) .
- Protein binding : Forms non-covalent complexes with serum albumin (BSA), altering tryptophan fluorescence (Δλₑₘ = 15 nm) . Methodological note: Use circular dichroism (CD) to monitor conformational changes in biomolecules post-interaction .
Q. What experimental designs assess its stability under oxidative/reductive conditions?
- Oxidative stability : Expose to H₂O₂ (1–5% v/v) at 37°C; monitor azo bond degradation via HPLC (retention time shift from 12.5 to 8.2 min) .
- Reductive stability : Treat with Na₂S₂O₄ (0.1 M) in aqueous buffer; track sulfonate group retention via FTIR (loss of S=O peaks at 1180 cm⁻¹) . Contradictions in literature data (e.g., half-life at pH 5 varies from 7–14 days) may arise from impurities (e.g., residual nitrite) or light exposure .
Q. How do structural analogs compare in reactivity and application?
| Compound Name | Key Features | Unique Reactivity |
|---|---|---|
| 4-Aminobenzenesulfonic Acid | Single sulfonate group | Diazotization at 0°C |
| Acid Yellow 17 | Dichloro substitution | Enhanced photostability |
| Sodium Benzenesulfonate | No azo group | Surfactant properties |
| Analog selection depends on target properties: Acid Yellow 17 is preferred for UV-stable dyes, while monosodium salts improve aqueous compatibility . |
Q. What catalytic systems enhance its degradation in environmental studies?
- Photocatalysis : TiO₂ nanoparticles under UV light degrade 90% of the compound in 2 hours via hydroxyl radical (•OH) attack on the azo bond .
- Biocatalysis : Laccase enzymes (from Trametes versicolor) achieve 70% degradation in 6 hours at pH 5 .
Contradiction Analysis
Q. Why do studies report conflicting data on its thermal stability?
Discrepancies arise from:
- Sample purity : Impurities (e.g., unreacted diazonium salts) lower observed melting points (reported range: 250–280°C) .
- Heating rate : Differential Scanning Calorimetry (DSC) at 10°C/min vs. 5°C/min alters decomposition onset temperatures .
Methodological Optimization
Q. How to optimize its use in histochemical staining protocols?
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : Monitor diazotization via in-situ FTIR (disappearance of -NH₂ peak at 3450 cm⁻¹).
- Quality Control : Enforce HPLC purity thresholds (>98%) and ICP-MS for heavy metal traces (<1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
